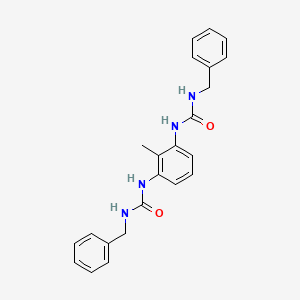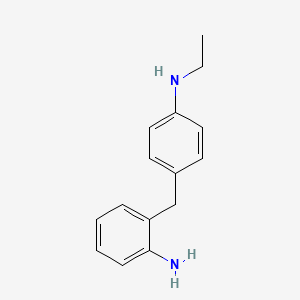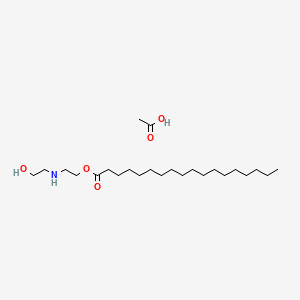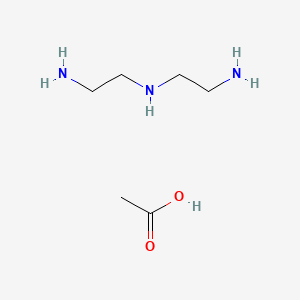
N-(2-Aminoethyl)ethylenediamine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylenetriamine, acetate is an organic compound that consists of diethylenetriamine and acetate ions. Diethylenetriamine is a triamine with the chemical formula C4H13N3, and it is known for its hygroscopic nature and solubility in water and polar organic solvents . The acetate ion is derived from acetic acid and has the chemical formula C2H3O2. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Diethylenetriamine, acetate can be synthesized through the reaction of diethylenetriamine with acetic acid. The reaction typically involves mixing diethylenetriamine with acetic acid in a controlled environment to form the acetate salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the complete formation of the desired product .
Industrial Production Methods: In industrial settings, the production of diethylenetriamine, acetate involves large-scale reactions where diethylenetriamine is reacted with acetic acid in reactors. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in production .
化学反応の分析
Types of Reactions: Diethylenetriamine, acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the acetate ion is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Formation of amides and other oxidized derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amine derivatives
科学的研究の応用
Diethylenetriamine, acetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent for metal ions.
Industry: Utilized in the production of epoxy resins, adhesives, and as a curing agent for various polymers.
作用機序
The mechanism of action of diethylenetriamine, acetate involves its ability to form stable complexes with metal ions. The diethylenetriamine moiety acts as a tridentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can alter the chemical properties of the metal ions, making them more reactive or less toxic. The acetate ion can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the complexes .
類似化合物との比較
Ethylenediamine: A diamine with similar coordination properties but fewer nitrogen atoms.
Triethylenetetramine: A tetraamine with more nitrogen atoms and higher chelating ability.
Diethylenetriaminepentaacetic acid: A polyamino carboxylic acid with higher affinity for metal ions
Uniqueness: Diethylenetriamine, acetate is unique due to its balance of nitrogen atoms and acetate groups, providing both strong coordination with metal ions and the ability to participate in various chemical reactions. This makes it versatile for applications in different fields, from industrial production to scientific research .
特性
CAS番号 |
7347-35-5 |
|---|---|
分子式 |
C6H17N3O2 |
分子量 |
163.22 g/mol |
IUPAC名 |
acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C4H13N3.C2H4O2/c5-1-3-7-4-2-6;1-2(3)4/h7H,1-6H2;1H3,(H,3,4) |
InChIキー |
PBJZEKIRGDSGMN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C(CNCCN)N |
関連するCAS |
56329-47-6 86171-31-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


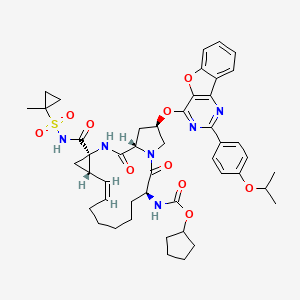
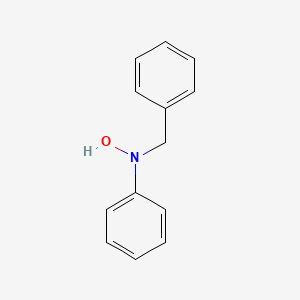
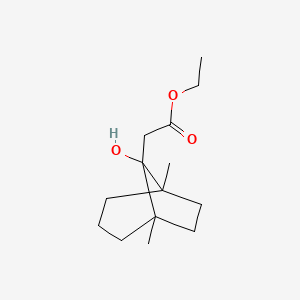
![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
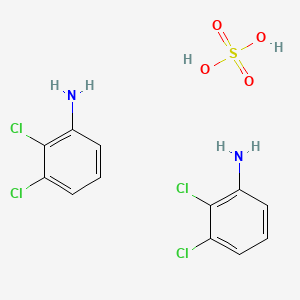
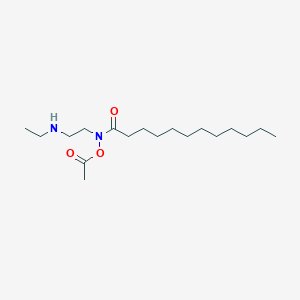
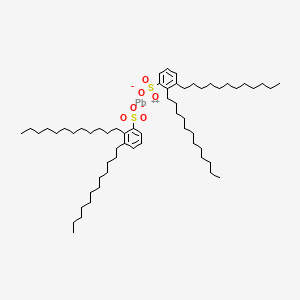
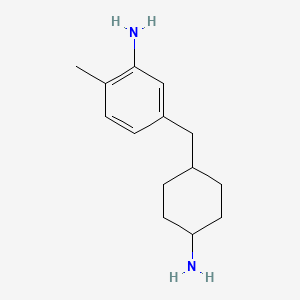
![barium(2+);[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate](/img/structure/B12668076.png)

